5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-Phenyl-1,2,4-triazole: A similar compound with a phenyl group at the 5-position.
4-Amino-1,2,4-triazole: Another triazole derivative with an amino group at the 4-position.
Uniqueness
5-(4-Methylphenyl)-3-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both a 4-methylphenyl group and a phenylmethylthio group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16N4S |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H16N4S/c1-12-7-9-14(10-8-12)15-18-19-16(20(15)17)21-11-13-5-3-2-4-6-13/h2-10H,11,17H2,1H3 |
InChI Key |
UBFSHNIDTCCVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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